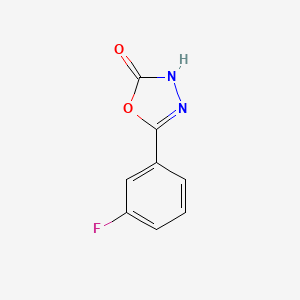

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

Descripción

Propiedades

IUPAC Name |

5-(3-fluorophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAHKLKFENXQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647892 | |

| Record name | 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044766-12-2 | |

| Record name | 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Approach Using Acyl Hydrazides

One common method for synthesizing 1,3,4-oxadiazol-2(3H)-ones involves the cyclization of acyl hydrazides with carbonylating agents. The steps are as follows:

Preparation of Acyl Hydrazide :

- Acyl hydrazides are synthesized by reacting carboxylic acids or their derivatives (such as acid chlorides) with hydrazine hydrate.

- For 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, 3-fluorobenzoic acid is used as the precursor.

-

- Cyclization is achieved using triphosgene or similar carbonylating agents under controlled conditions.

- A solution of triphosgene in dichloromethane is added dropwise to the acyl hydrazide in the presence of a base like diisopropylethylamine (iPr2NEt) at low temperatures (0 °C), followed by warming to room temperature.

Reaction Scheme :

$$

\text{Acyl hydrazide} + \text{Triphosgene} \rightarrow \text{1,3,4-Oxadiazol-2(3H)-one}

$$

Alternative Method Using Aroyl Hydrazines and Carbon Disulfide

Another method involves the reaction of aroyl hydrazines with carbon disulfide under basic conditions:

-

- A solution of aroyl hydrazine and carbon disulfide in ethanol is cooled to 0 °C.

- Potassium hydroxide is added to initiate the reaction.

This method is more commonly used for thione derivatives but can be adapted for oxadiazolones.

One-Pot Synthesis Using N-Isocyanoiminotriphenylphosphorane

A one-pot synthesis approach utilizes N-isocyanoiminotriphenylphosphorane as a reagent:

-

- Reactants include 3-fluorobenzoic acid derivatives, pyridinecarbaldehyde, and N-isocyanoiminotriphenylphosphorane.

- The reaction proceeds in acetonitrile at room temperature.

Yield :

Solvent-Free Cyclization Using Basic Alumina

A sustainable approach involves using basic alumina as a catalyst under solvent-free conditions:

Data Table: Comparison of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Triphosgene Cyclization | Acyl hydrazide, triphosgene | CH₂Cl₂, iPr₂NEt | ~84 | High yield, precise control |

| Aroyl Hydrazine + Carbon Disulfide | Carbon disulfide, KOH | Ethanol, reflux | Moderate | Simple setup |

| One-Pot Synthesis | N-isocyanoiminotriphenylphosphorane | CH₃CN, room temperature | Up to 85 | High efficiency |

| Basic Alumina Catalysis | tert-butylcarbazates | Solvent-free | Variable | Environmentally friendly |

Notes on Optimization

- Temperature Control : Cyclization reactions often require precise temperature control to avoid decomposition or side reactions.

- Purification Techniques : Recrystallization from ethanol or column chromatography are commonly employed for product purification.

- Environmental Considerations : Solvent-free methods and greener reagents are preferred for sustainable synthesis.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Oxadiazole derivatives with various functional groups.

Reduction: Hydrazine derivatives with potential biological activity.

Substitution: Substituted oxadiazole compounds with modified electronic properties.

Aplicaciones Científicas De Investigación

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mecanismo De Acción

The mechanism of action of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The biological and physicochemical properties of oxadiazolone derivatives are highly influenced by substituents on the aryl ring. Below is a comparative analysis of key analogues:

Table 1: Comparison of 5-Aryl-1,3,4-oxadiazol-2(3H)-one Derivatives

Key Observations:

- Electronic Effects: The 3-fluorophenyl group’s electron-withdrawing nature may enhance binding to enzymes (e.g., Notum carboxylesterase) compared to electron-donating groups like methoxy .

- Bioactivity : Compounds with bulkier substituents (e.g., oxadiargyl’s propynyloxy group) exhibit herbicidal activity, while smaller substituents (e.g., fluorine) may favor medicinal applications .

Actividad Biológica

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound characterized by the presence of an oxadiazole ring and a fluorophenyl group. Its molecular formula is with a molecular weight of 180.14 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research.

Structure and Synthesis

The synthesis of this compound typically involves cyclization reactions of hydrazides with carboxylic acids or their derivatives. A common synthetic route includes reacting 3-fluorobenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid under reflux conditions. This method can be optimized using green chemistry principles to enhance yield and purity .

Antimicrobial Properties

Research has shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. Studies indicate that derivatives of this compound demonstrate efficacy against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . For instance, derivatives synthesized with additional functional groups have been tested for their antibacterial properties, showing promising results comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For example, bioassay tests have demonstrated substantial antitumor activity against cell lines such as HepG2 (liver cancer) and SGC-7901 (stomach cancer) . The mechanism of action is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation.

The biological activity of this compound is attributed to its ability to interact with molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity and selectivity towards these targets. The oxadiazole ring facilitates hydrogen bonding and π-π interactions which are critical for its biological effects .

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

Dhumal et al. (2016) synthesized a series of oxadiazole derivatives that were tested for their antibacterial properties. The most active compounds demonstrated effective inhibition against both active and dormant states of Mycobacterium bovis BCG . Molecular docking studies further confirmed the binding affinity to key enzymes involved in bacterial metabolism.

Case Study 2: Anticancer Potential

In a study by Desai et al. (2016), pyridine-based 1,3,4-oxadiazole derivatives were evaluated for their anticancer properties. The most potent compounds exhibited significant cytotoxicity against various cancer cell lines and were found to inhibit tumor growth in vivo models .

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(3-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one and optimizing reaction yields?

Methodological Answer:

The compound can be synthesized via cyclization of substituted benzohydrazides or via condensation of carboxylic acid derivatives with hydrazine. For example:

- General Method 2 ( ): Use ethyl 3-fluorobenzoate as a starting material. React with hydrazine hydrate (8 equiv.) at 70°C to form the hydrazide intermediate, followed by cyclization using carbonyldiimidazole (CDI) or thiophosgene.

- Yield Optimization : Lower yields (e.g., 8–24% in ) may result from steric hindrance or electron-withdrawing groups. Consider microwave-assisted synthesis or alternative cyclizing agents like POCl₃.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water). Confirm purity via LCMS and NMR .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Look for characteristic signals:

- Oxadiazolone ring protons: δ ~12.2–12.7 ppm (NH, broad singlet).

- Aromatic protons: δ 7.4–8.0 ppm (split patterns depend on fluorine substitution).

- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) and fragmentation patterns.

- XRD (if crystalline): Resolve dihedral angles between aromatic and oxadiazolone rings (e.g., 65.84° in oxadiargyl analogues, ).

- HPLC : Validate purity (>95%) using reverse-phase C18 columns .

Advanced: How can researchers design experiments to evaluate the inhibitory activity of this compound against Notum carboxylesterase or monoamine oxidases (MAOs)?

Methodological Answer:

- Enzyme Assays :

- Selectivity Screening : Test against MAO-A (serotonin substrate) or related enzymes (e.g., QR2 in ) to assess specificity.

- Kinetic Studies : Determine inhibition type (competitive/uncompetitive) and Kᵢ values using Lineweaver-Burk plots .

Advanced: What structural modifications enhance receptor subtype selectivity (e.g., MT1 vs. MT2 melatonin receptors) in 1,3,4-oxadiazol-2(3H)-one derivatives?

Methodological Answer:

- Substituent Effects :

- Functional Assays : Use cAMP inhibition (MT1R) or β-arrestin recruitment (MT2R) to quantify efficacy.

- Molecular Docking : Model interactions with receptor residues (e.g., His208 in MT1R) to guide design .

Advanced: How can contradictory SAR data (e.g., varying IC₅₀ values across studies) be systematically addressed?

Methodological Answer:

- Standardize Assays : Ensure consistent enzyme sources (e.g., recombinant human vs. rat MAO-B) and substrate concentrations.

- Control for Solubility : Use DMSO concentrations ≤1% to avoid denaturation artifacts.

- Validate with Orthogonal Methods : Cross-check IC₅₀ values using fluorescence, radiometric, and HPLC-based assays.

- Meta-Analysis : Compare data across studies (e.g., vs. 21) to identify trends (e.g., fluorine vs. chlorine effects) .

Advanced: What in vivo models are suitable for testing the neuroprotective or neurogenic potential of this compound derivatives?

Methodological Answer:

- Neuroprotection : Use okadaic acid-induced neurotoxicity in hippocampal neurons () or Aβ42-injected mice.

- Neurogenesis : Assess hippocampal BrdU incorporation in rodents after oral administration.

- PK/PD Profiling : Measure brain permeability via PAMPA-BBB and plasma stability (). Optimize dosing (e.g., 1–10 mg/kg, po) based on ex vivo MAO-B inhibition () .

Advanced: How can multi-target-directed ligand (MTDL) strategies be applied to 1,3,4-oxadiazol-2(3H)-one derivatives for neurodegenerative diseases?

Methodological Answer:

- Target Selection : Combine MAO-B inhibition (), NRF2 activation (), and anti-inflammatory effects (e.g., COX-2 inhibition).

- Hybrid Design : Link oxadiazolone to resveratrol moieties () or carbazole ( ) to enhance antioxidant activity.

- In Silico Screening : Use tools like Schrödinger’s Glide to predict off-target interactions (e.g., QR2 in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.